methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate
Description
Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate is a brominated indole derivative featuring a cyclopropyl group at the 1-position, a bromine atom at the 6-position, and a methyl ester at the 4-position. Indole derivatives are critical in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The bromine atom enhances electron-withdrawing effects, influencing reactivity, while the methyl ester group contributes to solubility and bioavailability .
Properties
IUPAC Name |
methyl 6-bromo-1-cyclopropylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-13(16)11-6-8(14)7-12-10(11)4-5-15(12)9-2-3-9/h4-7,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCXIIGYSWMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or acetic acid.
Cyclopropylation: Cyclopropyl bromide with sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Esterification: Methanol with sulfuric acid or Fischer esterification conditions.
Major Products Formed
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group may enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 1-Position Substituents: Cyclopropyl: Introduces steric rigidity and resistance to oxidative metabolism compared to isopropyl or sec-butyl . Methyl: Minimal steric hindrance, favoring interactions with flat binding pockets .
Bromine and Ester Positioning :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
